2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone is an arylpiperazine derivative characterized by a central piperazine ring substituted with a 4-methoxyphenyl group at the 4-position and a phenylethanone moiety linked via a methylene bridge. Synthesized in 85% yield via nucleophilic substitution, it exhibits a melting point of 107–109°C and distinct spectral properties, including $ ^1H $-NMR resonances at δ 5.00 (N-CH$ _2 $-CO) and 3.76 (-OCH$ _3 $) in CDCl$ _3 $, and an ESI-MS [M+H]$ ^+ $ peak at m/z 311.3 . Its oxime derivative (compound 26) displays altered properties, such as a higher melting point (168–170°C) and a shifted $ ^1H $-NMR signal for the -NOH group (δ 11.45) .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-9-7-17(8-10-18)21-13-11-20(12-14-21)15-19(22)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOKYESIBPHMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211310 | |
| Record name | 2-[4-(4-Methoxyphenyl)-1-piperazinyl]-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338396-68-2 | |
| Record name | 2-[4-(4-Methoxyphenyl)-1-piperazinyl]-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338396-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(4-Methoxyphenyl)-1-piperazinyl]-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone typically involves the nucleophilic substitution reaction of 1-(4-methoxyphenyl)piperazine with a suitable electrophile. One common method involves the reaction of 1-(4-methoxyphenyl)piperazine with 1-phenylethanone under reflux conditions in the presence of a suitable base such as potassium carbonate in acetonitrile . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-phenylethanone.
Reduction: Formation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By binding to these receptors, the compound can modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- Compound 18: 2-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]-1-phenylethanone The 3-CF$ _3 $ substituent enhances analgesic activity, showing >70% inhibition in writhing tests and 116% latency increase in hot-plate tests. It also demonstrated efficacy in neuropathic pain models without sedation .
- Compound 19: 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-phenylethanone The 2,3-dimethylphenyl group confers a 134.4% latency increase in hot-plate tests, suggesting steric and electronic effects improve receptor interaction .
Modifications to the Ethanone Group
Derivatives with Heterocyclic Additions
- 3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetanone (CAS 478049-87-5) Incorporation of an azetanone ring and fluorophenyl group increases molecular weight (445.53 g/mol), likely reducing metabolic clearance compared to the parent compound .
- Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) The quinoline-carbonyl-piperazine linkage introduces planar aromaticity, which may enhance π-π stacking interactions with biological targets .
Pharmacological and Physicochemical Profiles
Key Observations
Substituent Effects : Electron-withdrawing groups (e.g., -CF$ _3 $) and steric bulk (e.g., 2,3-dimethylphenyl) on the piperazine ring enhance analgesic activity by modulating receptor binding .
Heterocyclic Additions: Quinoline or benzothiazole moieties increase molecular complexity and may improve target selectivity but reduce solubility .
Biological Activity
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone, commonly referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is primarily studied for its interactions with various biological receptors, particularly the alpha-adrenergic receptors. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound belongs to the class of arylpiperazines, which are known for their diverse biological activities.
The primary target for this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are involved in various physiological processes, including vasoconstriction and neurotransmitter release. The interaction with α1-ARs suggests potential therapeutic effects in treating conditions such as hypertension and anxiety disorders.
Biochemical Pathways
The compound acts as a ligand for α1-ARs, influencing downstream signaling pathways associated with catecholamines like noradrenaline and epinephrine. This interaction can lead to various physiological responses, including increased vascular resistance and modulation of neurotransmitter release.
Pharmacokinetics
Pharmacokinetic studies utilizing in silico docking and molecular dynamics simulations have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Key findings include:
- Absorption : High bioavailability due to lipophilic characteristics.
- Metabolism : Primarily metabolized in the liver, with potential formation of active metabolites.
- Excretion : Renal clearance is significant for elimination from the body.
Antidepressant and Anxiolytic Effects
Research has indicated that compounds similar to this compound exhibit antidepressant and anxiolytic properties. In animal models, these compounds have shown efficacy in reducing symptoms associated with depression and anxiety through modulation of serotonin and norepinephrine levels.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant potential of piperazine derivatives. For instance, certain analogs have demonstrated effectiveness in picrotoxin-induced convulsion models, suggesting that modifications to the piperazine structure can enhance anticonvulsant properties .
Case Studies
A notable study investigated the effects of this compound on neuronal cultures exposed to excitotoxic conditions. The results indicated that the compound significantly reduced neuronal death and preserved cell viability, highlighting its neuroprotective potential .
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in anxiety-like behaviors in rodent models. |
| Study B | Showed protective effects against excitotoxicity in neuronal cultures. |
| Study C | Indicated potential as an antidepressant through modulation of neurotransmitter systems. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
